

2-Amino-4-methoxybenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methoxybenzonitrile

Cat. No.: B1274900

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4-methoxybenzonitrile**: Properties, Synthesis, and Applications

Introduction

2-Amino-4-methoxybenzonitrile, identified by CAS Number 38487-85-3, is a substituted aromatic nitrile that serves as a crucial building block in organic synthesis.^{[1][2]} Its unique molecular architecture, featuring an amino group, a methoxy group, and a nitrile moiety on a benzene ring, offers a versatile platform for the construction of more complex molecules. This multifunctionality makes it a valuable intermediate in the pharmaceutical and materials science sectors. Benzonitrile derivatives are recognized as important pharmacophores and are integral to the synthesis of various therapeutic agents.^{[3][4]} This guide provides a comprehensive technical overview of **2-Amino-4-methoxybenzonitrile**, detailing its chemical properties, structure, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The properties of **2-Amino-4-methoxybenzonitrile** are summarized below.

Physicochemical Data

Quantitative data for **2-Amino-4-methoxybenzonitrile** has been compiled from various chemical databases and suppliers.

Property	Value	Source
CAS Number	38487-85-3	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂ O	[1] [2]
Molecular Weight	148.16 g/mol	[1]
Appearance	Solid	
Melting Point	102 °C (for isomer 4-Amino-2-methoxybenzonitrile)	[5]
Boiling Point	351.2±27.0 °C (Predicted)	[5]
Solubility	Soluble in Methanol	[5]
InChI Key	AUCDLHDDGNGDHD-UHFFFAOYSA-N	[1]
SMILES	COc1=CC(=C(C=C1)C#N)N	[1]

Molecular Structure and Spectroscopic Profile

The structure of **2-Amino-4-methoxybenzonitrile** is characterized by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-C≡N) group dictates the molecule's electronic properties and reactivity. Spectroscopic analysis is essential for confirming the structure and purity of the compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[6\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The aromatic protons will appear as a set of multiplets or doublets in the aromatic region (typically δ 6.0-7.5 ppm). The methoxy

group protons will present as a sharp singlet around δ 3.8 ppm, and the amino group protons will appear as a broad singlet.[7]

- ^{13}C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The nitrile carbon is typically found downfield (δ 115-120 ppm). The aromatic carbons will resonate in the δ 100-160 ppm range, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The methoxy carbon will show a signal around δ 55-60 ppm.[7]

1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

- N-H Stretch: Strong, sharp peaks between $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the primary amine.
- C≡N Stretch: A strong, sharp absorption band in the range of $2210\text{-}2230\text{ cm}^{-1}$, characteristic of the nitrile group.[9]
- C-O Stretch: A strong band around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric) for the aryl ether.
- Aromatic C=C Stretch: Medium intensity peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.

1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For **2-Amino-4-methoxybenzonitrile**, the molecular ion peak (M^+) would be observed at an m/z ratio corresponding to its molecular weight, 148.16.[1]

Synthesis and Purification

While multiple synthetic routes may exist, a common approach for preparing substituted aminobenzonitriles involves the reduction of a corresponding nitrobenzonitrile or the modification of an existing aminobenzonitrile. A plausible route for synthesizing the title compound could start from 4-methoxybenzonitrile.

Proposed Synthetic Workflow

A logical synthetic pathway involves the nitration of 4-methoxybenzonitrile followed by the selective reduction of the nitro group. The methoxy group is an ortho-, para- director, and while

nitration will yield a mixture of isomers, the desired 2-nitro-4-methoxybenzonitrile can be separated and then reduced.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-methoxybenzonitrile | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 38487-85-3 Cas No. | 2-Amino-4-methoxybenzonitrile | Matrix Scientific [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Amino-4-methoxybenzonitrile chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274900#2-amino-4-methoxybenzonitrile-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com